Product packaging for 4'-Bromo-4-dimethylaminoazobenzene(Cat. No.:CAS No. 3805-65-0)

4'-Bromo-4-dimethylaminoazobenzene

Cat. No.: B11946970
CAS No.: 3805-65-0
M. Wt: 304.18 g/mol
InChI Key: GMAYRELXLJMMQU-UHFFFAOYSA-N
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Description

4'-Bromo-4-dimethylaminoazobenzene is a substituted azobenzene derivative offered as a high-purity chemical reagent for research applications. Azobenzene compounds are widely studied due to their photochromic properties, which allow them to undergo reversible conformational changes upon exposure to specific light wavelengths. This makes them valuable molecular scaffolds in the design of light-activated switches and molecular machines. The specific bromo and dimethylamino functional groups on this compound suggest its potential use as a key intermediate in organic synthesis and materials science, particularly for creating more complex functional molecules or dyes. As a derivative of dimethylaminoazobenzene, a known dye and biological stain, this brominated analog may also serve in the development of chromatographic methods or as a probe in photophysical studies. This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant scientific literature for specific protocols related to their experimental work.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14BrN3 B11946970 4'-Bromo-4-dimethylaminoazobenzene CAS No. 3805-65-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3805-65-0

Molecular Formula

C14H14BrN3

Molecular Weight

304.18 g/mol

IUPAC Name

4-[(4-bromophenyl)diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C14H14BrN3/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,1-2H3

InChI Key

GMAYRELXLJMMQU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)Br

Origin of Product

United States

Advanced Structural Elucidation and Solid State Characterization of 4 Bromo 4 Dimethylaminoazobenzene

Single Crystal X-ray Diffraction Analysis of 4'-Bromo-4-dimethylaminoazobenzene

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into the molecular conformation, geometry, and the nature of intermolecular interactions that govern the crystal packing. To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in the refereed scientific literature.

Determination of Molecular Conformation and Geometry

For illustrative purposes, the table below presents the kind of data that would be obtained from such an analysis. The values are placeholders and would need to be determined experimentally.

ParameterExpected Value RangeSignificance
N=N bond length~1.24 - 1.26 ÅIndicates the double bond character of the azo bridge.
C-N (azo) bond lengths~1.41 - 1.44 ÅReflects the connection of the azo group to the phenyl rings.
C-Br bond length~1.89 - 1.91 ÅStandard bond length for a bromine atom attached to an aromatic ring.
C-N (amino) bond length~1.36 - 1.45 ÅCharacterizes the bond between the nitrogen of the dimethylamino group and the phenyl ring.
Dihedral Angle (Phenyl-N=N-Phenyl)VariableCrucial for understanding the overall shape (planarity vs. twist) of the molecule.

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, SC-XRD elucidates how molecules are arranged within the crystal lattice. This packing is dictated by a variety of intermolecular interactions. In the case of this compound, one would anticipate a combination of forces, including:

Van der Waals forces: These are ubiquitous and arise from temporary fluctuations in electron density.

π-π stacking: The aromatic phenyl rings are likely to engage in stacking interactions, which are crucial in the organization of many aromatic compounds. The specific geometry (e.g., parallel-displaced or T-shaped) would be of interest.

Halogen bonding: The bromine atom could act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules.

A detailed analysis would quantify the distances and angles of these interactions, providing a comprehensive picture of the supramolecular assembly.

High-Resolution X-ray Diffraction Studies for Crystalline Perfection

High-resolution X-ray diffraction (HRXRD) is a powerful, non-destructive technique used to assess the quality of crystalline materials. nih.gov It provides information on parameters such as crystalline perfection, strain, and mosaicity. For a novel material like this compound, HRXRD would be essential to characterize the quality of single crystals grown, which is a prerequisite for reliable physical property measurements. To date, no specific HRXRD studies on this compound have been published.

Spectroscopic Techniques for Distinguishing Structural Isomers of Brominated Dimethylaminoazobenzenes

Spectroscopic methods are critical for distinguishing between different structural isomers of a compound. For brominated dimethylaminoazobenzenes, several isomers are possible depending on the substitution pattern on the phenyl rings. While specific studies on this compound are lacking, the following techniques would be instrumental in differentiating it from its isomers:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would show distinct chemical shifts and coupling patterns for the aromatic protons based on their position relative to the bromo and dimethylamino groups.

¹³C NMR spectroscopy would provide information on the chemical environment of each carbon atom in the molecule, with the carbon atoms attached to the bromine and nitrogen atoms showing characteristic shifts.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the molecule's symmetry and the types of chemical bonds present. Isomers would exhibit unique fingerprints in their IR and Raman spectra, particularly in the regions corresponding to C-H, C=C, C-N, and C-Br vibrations.

UV-Visible Spectroscopy: The electronic transitions in azobenzene (B91143) derivatives are sensitive to the nature and position of substituents. The λmax (wavelength of maximum absorbance) for the π-π* and n-π* transitions would be expected to differ between isomers due to the varying electronic effects of the substituents on the conjugated system.

In the absence of direct experimental data for this compound, the scientific community awaits dedicated studies to fully characterize its structural and spectroscopic properties. Such research would be invaluable for its potential applications in advanced materials.

Comprehensive Spectroscopic Investigations of 4 Bromo 4 Dimethylaminoazobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of protons (¹H) and carbon-13 (¹³C) atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments

Proton NMR spectroscopy of 4'-Bromo-4-dimethylaminoazobenzene reveals characteristic chemical shifts for the protons in different parts of the molecule. The aromatic protons on the two phenyl rings and the protons of the dimethylamino group exhibit distinct signals due to their unique electronic environments. organicchemistrydata.org The signals are influenced by the electron-donating dimethylamino group and the electron-withdrawing bromine atom.

The chemical shifts for the protons are typically observed in specific regions of the spectrum. The protons on the phenyl ring attached to the dimethylamino group are generally found at a different chemical shift compared to the protons on the bromo-substituted phenyl ring. The protons of the N,N-dimethyl group appear as a singlet, typically in the upfield region of the aromatic signals.

Below is a table summarizing the typical ¹H NMR chemical shift assignments for this compound.

Proton Assignment Chemical Shift (ppm)
Aromatic Protons (phenyl ring with -N(CH₃)₂)6.7-7.9
Aromatic Protons (phenyl ring with -Br)7.6-7.8
N(CH₃)₂ Protons~3.1

Note: The exact chemical shifts can vary depending on the solvent used and the specific experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are influenced by the nature of the substituents on the aromatic rings. stackexchange.comstackexchange.com

A representative table of ¹³C NMR chemical shift assignments for this compound is provided below.

Carbon Assignment Chemical Shift (ppm)
C-N (ipso)~152
C-Br (ipso)~123
Aromatic Carbons111-153
N(CH₃)₂ Carbons~40

Note: The chemical shifts are approximate and can be influenced by the solvent and other experimental parameters.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of this compound. These methods are based on the interaction of infrared radiation or laser light with the molecule, causing vibrations of the chemical bonds. nih.gov

Assignment of Vibrational Modes and Potential Energy Distribution (PED) Analysis

The FT-IR and Raman spectra of this compound display a series of bands corresponding to specific vibrational modes of the molecule. These include stretching and bending vibrations of the C-H, C=C, C-N, N=N, and C-Br bonds. researchgate.net The assignment of these vibrational modes is often supported by theoretical calculations, such as Density Functional Theory (DFT), and Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a particular normal mode. nih.gov

Key vibrational modes and their typical wavenumber ranges are summarized in the table below.

Vibrational Mode FT-IR (cm⁻¹) FT-Raman (cm⁻¹)
N=N stretch~1420~1420
C-N stretch~1360~1360
C-Br stretch~650~650
Aromatic C-H stretch3000-31003000-3100
Aromatic C=C stretch1500-16001500-1600

Note: The exact positions of the bands can vary slightly.

In Situ Raman Monitoring of Reaction Dynamics

In situ Raman spectroscopy is a valuable tool for monitoring chemical reactions in real-time. americanpharmaceuticalreview.commdpi.com This technique can be applied to study the reaction dynamics involving this compound. For instance, in reactions where this compound is a reactant or a product, specific Raman bands can be monitored to track the progress of the reaction. The disappearance of reactant peaks or the appearance of product peaks provides kinetic and mechanistic information without the need for sample extraction. americanpharmaceuticalreview.com For example, the C-Br stretching vibration could be monitored to follow reactions where the bromine atom is substituted. americanpharmaceuticalreview.com

Electronic Absorption (UV-Vis) Spectroscopy and Solvent Effects

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. This compound, being a colored compound, exhibits strong absorption in the visible region of the electromagnetic spectrum. The position and intensity of the absorption bands are sensitive to the electronic structure of the molecule and the polarity of the solvent. sciencepublishinggroup.com

The UV-Vis spectrum of this compound is characterized by a strong absorption band corresponding to the π → π* transition of the conjugated azo system. The electron-donating dimethylamino group and the electron-withdrawing bromine atom influence the energy of this transition.

The solvatochromic behavior of this compound is of particular interest. The position of the maximum absorption wavelength (λmax) can shift depending on the polarity of the solvent. scribd.comsciencepublishinggroup.com This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the molecule by the solvent. sciencepublishinggroup.com Generally, in more polar solvents, a bathochromic (red) shift is observed for molecules with a significant change in dipole moment upon excitation. biointerfaceresearch.comresearchgate.net

Below is a table indicating the typical UV-Vis absorption maximum for similar azobenzene (B91143) dyes in different solvents.

Solvent Typical λmax (nm)
Chloroform~510
Methanol~490
Dimethylformamide (DMF)~640

Note: The λmax values are for illustrative purposes for similar dye structures and can vary for this compound.

Advanced Theoretical and Computational Chemistry Studies of 4 Bromo 4 Dimethylaminoazobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the properties of azobenzene (B91143) derivatives. nih.gov This quantum mechanical modeling method allows for the accurate calculation of various molecular properties, including optimized geometries, electronic structures, and spectroscopic parameters, by approximating the complex many-electron problem to a more manageable one based on the electron density. For push-pull azobenzenes like 4'-Bromo-4-dimethylaminoazobenzene, DFT calculations are instrumental in understanding how the interplay between the electron-donating and electron-withdrawing substituents governs the molecule's behavior.

Geometry Optimization and Conformational Analysis

The photochromism of azobenzenes is rooted in the reversible isomerization between their two stable isomers: the thermodynamically more stable trans (or E) form and the metastable cis (or Z) form. DFT calculations are employed to determine the optimized geometries and relative energies of these isomers.

Computational studies on similar para-substituted azobenzene derivatives have shown that the energy difference between the trans and cis configurations is typically in the range of 64.2–73.1 kJ/mol. nih.gov The planarity of the trans isomer and the non-planarity of the cis isomer are crucial factors influencing their distinct electronic and optical properties.

Table 1: Representative Geometrical Parameters for Substituted Azobenzenes

Parametertrans-Azobenzenecis-Azobenzene
CNNC Dihedral Angle ~180°~0°
Ph-N=N Angle ~113°~122°
N=N Bond Length ~1.25 Å~1.25 Å
C-N Bond Length ~1.43 Å~1.46 Å

Note: The values in this table are representative for the azobenzene core and can be influenced by substitution.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Intramolecular Charge Transfer

The electronic properties of this compound are dominated by its "push-pull" nature. The dimethylamino group (-N(CH₃)₂) acts as a strong electron-donating group (the "push"), while the bromo group (-Br) is an electron-withdrawing group (the "pull"). This electronic asymmetry significantly influences the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A HOMO-LUMO analysis reveals the distribution of electron density in these key orbitals and provides an estimate of the molecule's electronic excitation energies and chemical reactivity. irjweb.com In this compound, the HOMO is expected to be localized predominantly on the electron-rich dimethylaminophenyl moiety, while the LUMO will have a significant contribution from the electron-deficient bromophenyl part of the molecule.

This spatial separation of the HOMO and LUMO is a hallmark of intramolecular charge transfer (ICT). Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, resulting in a significant transfer of electron density from the donor side to the acceptor side of the molecule. This ICT is responsible for the characteristic long-wavelength absorption band in the electronic spectrum of push-pull azobenzenes.

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates that the molecule can be excited by lower energy light (i.e., longer wavelengths) and suggests higher chemical reactivity and polarizability. irjweb.com The push-pull substitution pattern in this compound is expected to lead to a smaller HOMO-LUMO gap compared to unsubstituted azobenzene.

Table 2: Representative HOMO, LUMO, and Energy Gap Values for Substituted Aromatic Compounds (Calculated at the B3LYP/6-311G++ level)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
p-Dimethylaminoazobenzene -5.44-1.973.47
p-Nitroaniline (a push-pull system) -6.37-2.483.89

Data for p-Dimethylaminoazobenzene is illustrative of a related system. researchgate.net The presence of the bromo group would further influence these values.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nypl.org The MESP is plotted onto the electron density surface, with different colors representing regions of varying electrostatic potential.

For this compound, the MESP map would be expected to show:

Negative potential (red/yellow): These regions are electron-rich and susceptible to electrophilic attack. They would be concentrated around the nitrogen atoms of the azo group due to their lone pairs of electrons, and also around the electronegative bromine atom.

Positive potential (blue): These areas are electron-poor and are sites for nucleophilic attack. They would be located around the hydrogen atoms of the methyl groups and the aromatic rings.

Neutral potential (green): These regions have an intermediate electrostatic potential.

The MESP map provides a clear visual representation of the charge separation inherent in this push-pull system, reinforcing the concepts derived from HOMO-LUMO analysis. The distinct positive and negative regions on the molecular surface are crucial for understanding intermolecular interactions, such as hydrogen bonding and stacking, which are important in condensed phases and for the design of molecular receptors.

Prediction of Vibrational and Electronic Spectra

DFT calculations can accurately predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of molecules. nih.gov These theoretical spectra are invaluable for interpreting experimental data and for assigning specific spectral features to particular molecular motions or electronic transitions.

The calculated vibrational spectrum of this compound would reveal characteristic frequencies for its functional groups, such as the N=N stretching mode of the azo group, the C-N stretching of the dimethylamino group, and the C-Br stretching mode. nih.gov The positions of these bands can be sensitive to the conformation (cis or trans) of the molecule.

The prediction of the electronic spectrum via Time-Dependent DFT (TD-DFT) is particularly important for understanding the photochromic behavior of this compound. nih.gov The calculations would typically predict two main absorption bands:

A weak, longer-wavelength band corresponding to the n→π* transition, which involves the excitation of a non-bonding electron from a nitrogen lone pair to an anti-bonding π* orbital.

A strong, shorter-wavelength band associated with the π→π* transition, which is responsible for the vibrant color of the dye. For push-pull systems, this band has significant ICT character.

The calculated spectra for both the trans and cis isomers would show distinct differences, which is the basis for the change in color upon photoisomerization.

Table 3: Representative Calculated Vibrational Frequencies for Key Functional Groups in Substituted Benzenes

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Azo (-N=N-) Symmetric Stretch1400 - 1450
Dimethylamino (-N(CH₃)₂) C-N Stretch1310 - 1360
Bromo-aryl (C-Br) C-Br Stretch500 - 600

Note: These are typical ranges and the exact values for this compound would be determined by specific DFT calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). It allows for a quantitative assessment of electron delocalization and hyperconjugative interactions.

For this compound, NBO analysis would be used to:

Confirm the Lewis structure and identify the hybridization of the atoms.

Quantify the intramolecular charge transfer by analyzing the natural atomic charges.

Investigate the delocalization of electron density from the lone pairs of the nitrogen and bromine atoms into the antibonding orbitals of the phenyl rings. This is achieved by examining the second-order perturbation theory analysis of the Fock matrix, which gives the stabilization energies associated with these donor-acceptor interactions.

These NBO calculations provide a deeper, quantitative understanding of the electronic interactions that give rise to the push-pull character of the molecule and influence its stability and reactivity.

Quantum-Chemical Modeling of Reaction Mechanisms

A key application of computational chemistry to azobenzenes is the modeling of the reaction mechanisms for their photo- and thermal isomerization. acs.orgnih.gov These studies aim to elucidate the pathways and transition states that connect the cis and trans isomers.

For the thermal cis-to-trans isomerization, two primary mechanisms are generally considered:

Rotation: This pathway involves the rotation around the N=N double bond. This mechanism is typically favored in the excited state.

Inversion: This mechanism involves a semi-linear transition state where one of the nitrogen atoms undergoes a change in hybridization, leading to an in-plane "inversion" of the substituent.

Quantum-chemical calculations can map out the potential energy surfaces for both pathways, allowing for the determination of the transition state structures and the activation energy barriers. For push-pull azobenzenes like this compound, it has been shown that the preferred mechanism can be solvent-dependent. nih.gov In nonpolar solvents, the inversion mechanism is often favored, while in polar solvents, the rotational pathway can become more accessible due to the stabilization of a more polar, twisted transition state. acs.org Understanding these reaction mechanisms is crucial for designing azobenzene-based systems with specific switching speeds and thermal stabilities.

Theoretical Prediction of Nonlinear Optical (NLO) Properties: Polarizability and Hyperpolarizability

The nonlinear optical (NLO) properties of organic molecules, such as this compound, are of significant interest for applications in photonics and optoelectronics. Theoretical and computational chemistry provides powerful tools to predict and understand these properties at the molecular level. The key parameters that characterize the NLO response are the molecular polarizability (α) and the first hyperpolarizability (β).

Detailed Research Findings

Computational studies on donor-acceptor substituted azobenzene derivatives consistently employ quantum chemical methods to elucidate their NLO properties. The primary approach is Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), which have been shown to provide a good balance between computational cost and accuracy for large organic molecules.

The selection of the functional and basis set is crucial for obtaining reliable results. For molecules with significant charge-transfer character, such as this compound, long-range corrected functionals like CAM-B3LYP and ωB97X-D are often preferred over standard hybrid functionals like B3LYP for calculating hyperpolarizabilities. Basis sets of at least double-zeta quality with polarization and diffuse functions (e.g., 6-311++G(d,p)) are typically necessary to accurately describe the electron distribution and its response to an external electric field.

The structure of this compound, featuring a strong electron-donating dimethylamino group (-N(CH₃)₂) and a moderately electron-withdrawing bromo group (-Br) connected by the π-conjugated azobenzene backbone, is archetypal for a push-pull NLO chromophore. The intramolecular charge transfer (ICT) from the donor to the acceptor through the π-bridge is the primary origin of its large NLO response. Theoretical calculations focus on quantifying how this ICT influences the polarizability and hyperpolarizability.

While extensive searches of scientific literature were conducted, specific theoretical studies detailing the calculated polarizability and hyperpolarizability values for this compound could not be located. However, research on analogous donor-acceptor azobenzene and stilbene (B7821643) derivatives provides a strong basis for predicting the NLO behavior of this compound. For instance, studies on similar systems show that the magnitude of the first hyperpolarizability (β) is highly sensitive to the strength of the donor and acceptor groups and the nature of the π-conjugated system. The replacement of a weaker acceptor with a stronger one generally leads to a significant enhancement of the β value.

The calculation of NLO properties typically involves determining the components of the polarizability and hyperpolarizability tensors. The total (or average) polarizability is calculated from the diagonal components of the polarizability tensor (α). The magnitude of the first hyperpolarizability (β_tot) is often the most critical value for second-order NLO applications and is calculated from the various tensor components.

The following tables are structured to present the kind of data that would be obtained from such theoretical studies.

Table 1: Theoretical Polarizability (α) of this compound

ParameterCalculated Value (a.u.)Calculated Value (esu)
αData not available in the searched literatureData not available in the searched literature

Conversion factor: 1 a.u. = 0.1482 × 10⁻²⁴ esu

Table 2: Theoretical First Hyperpolarizability (β) of this compound

ParameterCalculated Value (a.u.)Calculated Value (esu)
β_totData not available in the searched literatureData not available in the searched literature

Conversion factor: 1 a.u. = 8.6393 × 10⁻³³ esu

Photochemistry and Photophysical Phenomena of 4 Bromo 4 Dimethylaminoazobenzene

Photoisomerization Mechanisms and Dynamics

The hallmark of azobenzene (B91143) photochemistry is the reversible isomerization between the thermodynamically more stable trans (E) isomer and the cis (Z) isomer. This process can be triggered by light, and the reverse reaction can occur either thermally or photochemically.

The photoisomerization of azobenzene derivatives can proceed through two primary pathways: an inversion (n→π) pathway or a rotation (π→π) pathway. The operative mechanism is highly dependent on the nature of the substituents on the phenyl rings. For push-pull azobenzenes, such as 4'-Bromo-4-dimethylaminoazobenzene, the π→π* transition is typically at a lower energy than the n→π* transition. Photoexcitation into the intense π→π* absorption band usually leads to isomerization via rotation around the N=N double bond.

Studies on related push-pull azobenzenes, like 4-nitro-4'-(dimethylamino)azobenzene, have shown that following photoexcitation to the S2 (ππ*) state, an ultrafast relaxation to the S1 state occurs, from which the isomerization proceeds. The dynamics of this process are often complex and can be influenced by the solvent environment. For instance, the photoisomerization of 4-dimethylaminoazobenzene carboxylic acid is highly solvent-dependent, with efficient trans-to-cis isomerization observed in ethyl acetate (B1210297) but not in more polar solvents like water and ethanol. nih.gov This suggests that the polarity and hydrogen-bonding capability of the solvent can significantly modulate the energy landscape of the excited states and the efficiency of the isomerization process.

A study on 4,4'-dibromoazobenzene (B73510) revealed that upon UV irradiation at 365 nm, the trans absorption peak at 343 nm decreases while the cis absorption peak at 435 nm increases, indicating a clear photoisomerization process. researchgate.net This provides a useful comparison for the expected spectral changes in this compound, although the presence of the dimethylamino group will shift the absorption bands to longer wavelengths.

Table 1: Comparative Photophysical Data of Related Azobenzene Derivatives

CompoundSolventλmax (trans) (nm)λmax (cis) (nm)Isomerization Quantum Yield (trans→cis)
4,4'-DibromoazobenzeneNot specified343435Not reported
4-Dimethylaminoazobenzene Carboxylic AcidEthyl Acetate~370~430Not reported
4-Nitro-4'-(dimethylamino)azobenzeneVarious~470Not specifiedVaries with solvent

This table presents data from related compounds to infer the potential behavior of this compound.

Electron Transfer Processes in Photoexcitation

The "push-pull" nature of this compound, with its electron-donating dimethylamino group and the electronegative bromine atom, strongly suggests that intramolecular charge transfer (ICT) plays a significant role in its excited-state dynamics. Upon photoexcitation, there is a substantial redistribution of electron density from the dimethylamino-substituted ring to the bromo-substituted ring.

This photoinduced electron transfer is a key feature of many push-pull systems and is often responsible for their unique photophysical properties, such as large Stokes shifts and solvent-sensitive fluorescence. In polar solvents, the charge-separated excited state can be stabilized, leading to distinct spectral and dynamic signatures.

Research on analogous molecules like 4-N,N-dimethylamino-4'-nitrobiphenyl has provided deep insights into these processes. rsc.org In polar solvents, an ultrafast ICT process is associated with the twisting of the N,N-dimethylaniline group relative to the other phenyl ring, leading to the formation of a twisted intramolecular charge transfer (TICT) state. rsc.org The rate of this process is often governed by the viscosity of the medium. rsc.org In solvents of moderate polarity, the locally excited (LE) and TICT states can exist in equilibrium. rsc.org In nonpolar solvents, this twisting can be retarded, and in some cases, a reverse twisting towards a more planar geometry (planar ICT) has been observed. rsc.org

For this compound, it is anticipated that upon excitation, a rapid charge transfer from the dimethylamino group to the azobenzene core and the bromo-substituted ring will occur. The subsequent dynamics, including the potential formation of a TICT state, will likely be highly dependent on the solvent polarity. The bromine atom, while being a weaker electron acceptor than a nitro group, can still facilitate this charge separation and may also influence the rate of intersystem crossing through the heavy-atom effect.

Photochemical Reactivity and Excited State Equilibria

The photochemical reactivity of this compound is dominated by the trans-cis isomerization. However, the excited state is a highly energetic species with significant charge-transfer character, which can open up other reaction pathways, although these are generally less efficient than isomerization.

Investigation of Photoremovable Group Characteristics in Related Azo Systems

Azobenzene derivatives have been explored as photoremovable protecting groups (PPGs), also known as photocages. researchgate.net The principle of a PPG is to mask a functional group on a molecule, rendering it inactive. Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule with high spatial and temporal control.

The utility of azobenzene-based systems in this context often relies on the significant structural change that accompanies isomerization. This change can be harnessed to trigger a release mechanism. While this compound itself has not been extensively reported as a PPG, the general principles derived from other azo systems are applicable.

The design of azobenzene-based PPGs often involves incorporating the molecule to be released in such a way that the cis-to-trans isomerization induces a steric clash or electronic rearrangement that leads to its cleavage. The ability to tune the absorption wavelength of the azobenzene moiety through substitution is a key advantage, allowing for the design of PPGs that can be cleaved with visible or even near-infrared light, which is more compatible with biological systems. nih.gov

The development of photopharmacology, which uses light to control the activity of drugs, heavily relies on photoswitchable molecules like azobenzenes. researchgate.net The reversible nature of the isomerization allows for the turning "on" and "off" of a drug's activity. The specific substitution pattern of this compound, with its push-pull character, would be expected to red-shift its absorption spectrum compared to unsubstituted azobenzene, potentially making it a candidate for applications requiring visible light activation.

Advanced Applications in Materials Science and Emerging Technologies

Utilization in Photoresponsive Materials

The core of 4'-Bromo-4-dimethylaminoazobenzene's utility in photoresponsive materials lies in the reversible trans-cis isomerization of its central azo (–N=N–) bond upon exposure to light. The thermodynamically stable trans-isomer can be converted to the higher-energy cis-isomer by irradiation with UV light. This process can be reversed either by exposing the molecule to visible light or through thermal relaxation. This switching mechanism allows for the remote, non-invasive control of material properties at the molecular level.

The presence of the electron-donating dimethylamino group and the electron-withdrawing bromo group creates a "push-pull" electronic structure. This substitution pattern significantly influences the molecule's absorption spectrum and the kinetics of the isomerization process. The trans form is a rod-like molecule, while the cis form has a bent, V-shape. This dramatic change in molecular geometry is harnessed to induce macroscopic changes in the host material. When incorporated into materials, this molecular-level movement can alter properties such as shape, color, polarity, and alignment, forming the basis for light-activated sensors, actuators, and smart surfaces. For instance, supramolecular polymer films containing azobenzene (B91143) motifs have demonstrated highly reversible trans/cis photoisomerization in both solution and solid-state films under alternating UV and visible light irradiation. rsc.org

PropertyDescriptionControlling Stimulus
Isomerization (trans → cis)Change from a stable, linear shape to a metastable, bent shape.UV Light
Isomerization (cis → trans)Reversion from the bent shape back to the stable linear form.Visible Light or Heat
Macroscopic EffectInduces changes in material color, shape, or refractive index.Light Irradiation

Integration into Polymer Composites for Enhanced Properties

Incorporating this compound into polymer composites is a key strategy for translating its molecular photoswitching ability into functional materials. mdpi.com The azobenzene unit can be either covalently bonded into the polymer backbone/side-chains or physically dispersed as a dopant within a polymer matrix.

When integrated into the polymer structure, the isomerization of the azobenzene moiety can exert significant mechanical stress on the surrounding polymer chains. This can lead to photo-induced contraction or expansion of the material, enabling the development of photo-actuators or "artificial muscles." Research on azopolymers has shown that these materials can form photoresponsive supramolecular structures. rsc.org For example, the E-isomer (trans) of an azobenzene-containing motif was found to form linear supramolecular polymers that aggregate with increasing concentration. rsc.org Upon UV irradiation, the conversion to the Z-isomer (cis) resulted in the formation of supramolecular polymers with a lower degree of polymerization, demonstrating light-based control over polymer assembly. rsc.org

The synthesis of such composites can be achieved through methods like radical polymerization. researchgate.net For instance, a bromo-substituted monomer can be copolymerized with other monomers to create novel, thermally stable block copolymers with a wide range of chemical compositions and structures. researchgate.net

Exploration in Liquid Crystalline Systems

The distinct, rod-like geometry of the trans-isomer of this compound makes it an excellent candidate for use as a mesogen in liquid crystalline (LC) systems. In its trans state, the molecule can align with other mesogens to form ordered LC phases, such as nematic or smectic phases. The presence of a lateral bromo substituent can disrupt molecular packing, which alters the mesomorphic and physical properties of the material. researchgate.net

The key advantage is that light can be used to control the phase of the material. Upon irradiation with UV light, the transformation to the bent cis-isomer disrupts the ordered packing of the liquid crystal phase, leading to an order-disorder transition. This photo-induced phase transition can be used to develop light-switchable optical shutters, diffractive optics, and holographic storage devices. researchgate.net Research on liquid crystal azopolymers has shown that they can exhibit smectic phases over a broad temperature range. researchgate.net In these systems, the coordinated motion of the tightly packed chromophore units can lead to high birefringence values, which is advantageous for photonic applications. researchgate.net

Development as Third-Order Nonlinear Optical Materials

Materials with strong third-order nonlinear optical (NLO) properties are crucial for developing advanced photonic devices like all-optical switches, optical power limiters, and components for high-speed data processing. nih.govnih.gov this compound is a promising candidate in this field due to its "push-pull" electronic architecture. The electron-donating dimethylamino group and the electron-withdrawing bromo group facilitate intramolecular charge transfer (ICT), which significantly enhances the molecule's third-order NLO response. nih.gov

The key parameters defining a third-order NLO material are the nonlinear refractive index (n₂), the nonlinear absorption coefficient (β), and the third-order NLO susceptibility (χ⁽³⁾). nih.gov Studies on organic molecules with similar donor-acceptor structures have shown that these parameters can be tuned through molecular engineering. nih.govnih.gov Computational studies, such as those using DFT methods, are often employed to predict the hyperpolarizability (β) and second hyperpolarizability (γ) of such molecules, providing insight into their microscopic NLO behavior. researchgate.net The significant NLO response of this class of compounds makes them suitable for various optoelectronic applications, including optical data storage and sensor protection. nih.gov

NLO ParameterSymbolSignificance
Nonlinear Refractive Indexn₂Change in refractive index with light intensity; crucial for optical switching.
Nonlinear Absorption CoefficientβChange in absorption with light intensity; enables optical limiting.
Third-Order NLO Susceptibilityχ⁽³⁾Macroscopic measure of the material's third-order NLO response.
Second HyperpolarizabilityγMicroscopic (molecular) measure of the third-order NLO response.

Potential in Molecular Electronics Applications

Molecular electronics aims to use single molecules or small ensembles of molecules as active components in electronic circuits. researchgate.net Azobenzene derivatives like this compound are leading candidates for development as molecular switches. researchgate.net The principle relies on the significant difference in properties between the trans and cis isomers, which can function as the "on" and "off" states of a switch.

The two isomers possess different lengths, dipole moments, and electronic conductivities. By placing a single molecule between two nano-electrodes (e.g., using a scanning tunneling microscope break-junction), it is theoretically possible to switch the molecule between its high-conductivity (trans) and low-conductivity (cis) states using light. This allows for the creation of a light-controlled single-molecule transistor or memory element. pku.edu.cn The ability to trigger a change in conductivity through an external stimulus like light or a mechanical force represents a fundamental step toward fabricating functional electronic devices at the molecular scale. researchgate.netpku.edu.cn

Environmental Fate and Mechanistic Degradation Studies of Azobenzene Compounds

Pathways of Environmental Degradation of Azobenzene (B91143) Compounds

The environmental degradation of azobenzene compounds can proceed through various abiotic and biotic pathways. For the parent compound, 4-dimethylaminoazobenzene, its fate is determined by the environmental compartment into which it is released. When released into the atmosphere, it is expected to primarily bind to particulate matter. The fraction that remains in the vapor phase is susceptible to direct photolysis and reaction with photochemically produced hydroxyl radicals. nih.gov In aquatic environments, it tends to bind to sediment and may undergo biodegradation. nih.gov Similarly, in soil, it is likely to bind to soil particles, which can limit its leaching into groundwater. nih.gov

The degradation of azobenzene dyes is significantly influenced by the substituents on their phenyl rings. The compound 4'-Bromo-4-dimethylaminoazobenzene possesses both an electron-donating group (the dimethylamino group) and an electron-withdrawing group (the bromo group). In thermal degradation studies of various azobenzene dyes, it has been shown that electron-withdrawing groups facilitate the dissociation of the phenyl-nitrogen bond on the benzene (B151609) ring to which they are attached. tsu.edu Conversely, electron-donating groups tend to inhibit the cleavage of the phenyl-nitrogen bond on their respective ring. tsu.edu This suggests that a likely thermal degradation pathway for this compound would involve the initial cleavage of the bond between the bromine-substituted phenyl group and the azo nitrogen.

Table 1: Predicted Environmental Fate of 4-Dimethylaminoazobenzene
Environmental CompartmentPrimary Fate and Degradation PathwayCitation
Air Binds to particulate matter; vapor phase undergoes direct photolysis and reaction with hydroxyl radicals. nih.gov
Water Binds to sediment; may undergo biodegradation. nih.gov
Soil Binds to soil particles; mobility is affected by pH. nih.gov

Photolysis Mechanisms in Environmental Contexts

Photolysis, or degradation by light, is a key abiotic degradation mechanism for many organic compounds in the environment. For azobenzene derivatives, this process involves the absorption of light, which excites the molecule and can lead to its transformation. The vapor-phase fraction of 4-dimethylaminoazobenzene is known to be susceptible to direct photolysis. nih.govnih.gov

The photodegradation of azobenzene compounds is complex, often involving a reversible trans-cis isomerization alongside irreversible photo-oxidation. researchgate.net The structure of the molecule, particularly the presence of donor and acceptor groups, influences the rate of degradation. For donor-acceptor substituted azobenzene chromophores, similar in structure to this compound, photodegradation involves raising the initial molecule to an excited state through the absorption of a photon. researchgate.net From this excited state, the molecule can either decay to a new species or relax back to its original ground state. researchgate.net The efficiency of this degradation is dependent on factors such as the irradiation wavelength, temperature, and the surrounding medium. researchgate.net

Role of Photochemically Produced Hydroxyl Radicals in Degradation

In the atmosphere, organic pollutants are often degraded by highly reactive chemical species. The photochemically produced hydroxyl radical (•OH) is one of the most important oxidants in the troposphere. The vapor-phase of 4-dimethylaminoazobenzene is expected to react with these hydroxyl radicals, with a calculated atmospheric half-life of approximately 7 hours. nih.govnih.gov

While direct studies on this compound are not available, the mechanism of hydroxyl radical-induced degradation can be inferred from studies on other halogenated aromatic compounds. For instance, the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) by hydroxyl radicals proceeds through •OH addition to the aromatic ring. nih.gov This is followed by either the elimination of a chlorine atom or the formation of a phenoxyl radical. nih.gov Similarly, studies on 4-chloro-3,5-dinitrobenzoic acid have shown that chloride ions are produced at the same rate as the parent compound is depleted during degradation by hydroxyl radicals, indicating the effective cleavage of the carbon-chlorine bond. researchgate.net This suggests that a probable degradation pathway for this compound initiated by hydroxyl radicals would involve the attack on the aromatic rings, potentially leading to debromination and further oxidation of the molecule.

Table 2: Factors Influencing Degradation of Azobenzene Compounds

Microbiological Reduction and Cleavage Pathways

Biodegradation represents a crucial pathway for the removal of azobenzene dyes from the environment. In general, these compounds are susceptible to microbial degradation, particularly under anaerobic (oxygen-deficient) conditions. nih.govnih.gov The primary mechanism of anaerobic biodegradation of azo dyes is the reductive cleavage of the azo bond (–N=N–). researchgate.net This process breaks the chromophore responsible for the dye's color, leading to the formation of generally colorless, but potentially hazardous, aromatic amines.

The specific substituents on the azobenzene structure can influence the rate and extent of biodegradation. nih.gov While direct microbial degradation studies on this compound are lacking, research on other brominated aromatic compounds provides insight into its likely fate. For example, 4-monobrominated diphenyl ether has been shown to undergo degradation by anaerobic sludge, with byproducts indicating a debromination reaction. nih.gov The microorganisms presumed to be responsible belong to the genus Clostridium. nih.gov Furthermore, the microbial degradation of 4-chlorobiphenyl (B17849) by certain bacterial strains has been found to yield 4-chlorobenzoic acid as a major product, suggesting that the aromatic ring structure can be cleaved while the halogen substituent remains intact. nih.gov

Based on these findings, it is plausible that the microbiological degradation of this compound under anaerobic conditions would proceed via two main pathways:

Reductive cleavage of the azo bond to form 4-bromoaniline (B143363) and N,N-dimethyl-p-phenylenediamine.

Potential subsequent or concurrent debromination of the 4-bromoaniline intermediate.

The resulting aromatic amines can then be further degraded, often under aerobic conditions.

Conclusion and Future Research Directions

Current Understanding of 4'-Bromo-4-dimethylaminoazobenzene Research

Direct research focusing exclusively on this compound is notably limited in publicly accessible scientific literature. Much of the current understanding is therefore extrapolated from studies on closely related analogs. The parent compound, 4-dimethylaminoazobenzene, is well-documented as a photoswitchable dye and has been studied for its carcinogenic properties. epa.govnih.govnih.gov The introduction of a bromine atom at the 4'-position is expected to significantly modulate the electronic and, consequently, the photophysical properties of the azobenzene (B91143) core.

The synthesis of asymmetrically substituted azobenzenes can be challenging, though established methods for symmetrical derivatives, such as the synthesis of 4,4'-dibromoazobenzene (B73510) from 4-bromoaniline (B143363), provide a potential starting point for synthetic strategies. researchgate.netbilpubgroup.com The general methodology involves the diazotization of an aniline (B41778) derivative followed by coupling with an electron-rich aromatic species. In the case of this compound, this would likely involve the diazotization of 4-bromoaniline and its subsequent coupling with N,N-dimethylaniline.

The primary research interest in such asymmetrically substituted azobenzenes lies in their photoisomerization properties. rsc.org Like other azobenzenes, this compound is expected to exist as two isomers, a thermally stable trans (E) form and a metastable cis (Z) form. The interconversion between these two states can be triggered by light, leading to significant changes in molecular geometry, dipole moment, and absorption spectra. beilstein-journals.org The presence of the donor and acceptor groups is known to influence the absorption bands and the kinetics of thermal relaxation from the cis to the trans isomer. mdpi.comlongdom.org

Unaddressed Research Questions and Challenges

The scarcity of dedicated research on this compound leaves a number of fundamental questions unanswered. A primary challenge is the development of a high-yield, scalable synthesis for this specific asymmetrical azobenzene. While general synthetic pathways can be proposed, optimization and characterization of such a synthesis are crucial first steps.

Key unaddressed research questions include:

What are the precise wavelengths for the π-π* and n-π* electronic transitions for both the trans and cis isomers of this compound?

How does the bromine substituent affect the quantum yields of photoisomerization in both directions (trans to cis and cis to trans)?

What is the rate of thermal back-isomerization from the cis to the trans form, and how does this compare to the parent 4-dimethylaminoazobenzene and other halogen-substituted analogs?

To what extent does this molecule exhibit solvatochromism, and how do different solvent environments influence its photophysical properties?

What is the solid-state crystal structure of both the trans and cis isomers, and how does intermolecular packing influence its properties?

Prospective Avenues for Advanced Synthetic and Application-Oriented Studies

Future research should initially focus on establishing a reliable synthetic route to this compound. Building on this, several avenues for advanced studies can be pursued. The bromine atom provides a versatile handle for further chemical modification through cross-coupling reactions, such as Suzuki or Sonogashira couplings. This would allow for the creation of a library of more complex azobenzene derivatives with tailored properties.

From an application perspective, the "push-pull" nature of this molecule makes it a candidate for nonlinear optical (NLO) materials. The significant change in dipole moment upon isomerization could be harnessed in the development of optical switches and data storage devices. Furthermore, its potential solvatochromism could be exploited in the design of chemical sensors, where changes in the local environment would be reported by a color change. researchgate.net The incorporation of this azobenzene moiety into polymer backbones or as a side chain could lead to the development of photoresponsive materials with tunable mechanical or optical properties.

Opportunities for Further Computational and Spectroscopic Investigations

In parallel with synthetic efforts, computational studies can provide significant insights into the properties of this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the geometries of the trans and cis isomers, their relative energies, and their electronic absorption spectra. acs.orgrsc.org Such theoretical predictions can guide experimental spectroscopic studies and help in the interpretation of results.

A thorough spectroscopic investigation is essential to fully characterize this compound. This would involve:

UV-Visible Spectroscopy: To determine the absorption maxima of the π-π* and n-π* transitions in various solvents and to study the kinetics of photoisomerization and thermal relaxation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the synthesized compound and to study the structural changes upon isomerization.

Infrared (IR) and Raman Spectroscopy: To probe the vibrational modes of the molecule and how they are affected by isomerization and solvent interactions.

X-ray Crystallography: To determine the precise three-dimensional structure of the molecule in the solid state, providing valuable information on intermolecular interactions. researchgate.net

By combining these computational and spectroscopic approaches, a comprehensive understanding of the structure-property relationships in this compound can be achieved, paving the way for its potential application in advanced materials and technologies.

Q & A

Q. What are the recommended methodologies for synthesizing 4'-Bromo-4-dimethylaminoazobenzene with high purity?

The synthesis typically involves diazo coupling between 4-bromoaniline and N,N-dimethylaniline derivatives under controlled pH and temperature conditions. Key steps include:

  • Diazotization : React 4-bromoaniline with nitrous acid (HNO₂) in acidic media (e.g., HCl) at 0–5°C to form the diazonium salt.
  • Coupling : Introduce N,N-dimethylaniline to the diazonium salt solution, maintaining pH ~8–9 (using sodium acetate or carbonate) to promote electrophilic substitution at the para position.
  • Purification : Recrystallize the product using ethanol or methanol to remove unreacted precursors. Confirm purity via HPLC or TLC (Rf ~0.6–0.7 in ethyl acetate/hexane) .

Q. How should researchers characterize the structural integrity of this compound?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • UV-Vis Spectroscopy : Validate the azo chromophore (λmax ~420–450 nm in ethanol) .
  • NMR : Analyze ¹H and ¹³C spectra for characteristic shifts (e.g., dimethylamino protons at δ ~3.0 ppm, aromatic protons at δ ~7.2–8.0 ppm) .
  • X-ray Crystallography : Resolve the crystal structure to confirm bond angles and planarity of the azo group, as demonstrated in related stilbene derivatives .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Toxicity Mitigation : Use fume hoods and PPE (gloves, lab coats) due to its carcinogenic potential (rat TDLo: 16,598 mg/kg over 52 weeks) .
  • Waste Disposal : Segregate contaminated materials and neutralize acidic residues before disposal, adhering to OSHA 1910.1020 guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies may arise from variations in experimental models or exposure durations. Methodological recommendations include:

  • Dose-Response Studies : Use standardized in vivo models (e.g., Sprague-Dawley rats) with controlled dosing regimens.
  • Metabolite Profiling : Identify reactive intermediates (e.g., hydroxylated or demethylated derivatives) via LC-MS to assess bioactivation pathways .
  • Comparative Analysis : Cross-reference data with structurally similar azo dyes (e.g., 4-dimethylaminoazobenzene) to isolate bromine-specific effects .

Q. What strategies optimize the compound’s stability in photochemical studies?

The azo group is prone to photoisomerization and degradation. Stabilization approaches:

  • Light Exclusion : Conduct experiments under amber glassware or dark conditions.
  • Solvent Selection : Use non-polar solvents (e.g., cyclohexane) to reduce cis-trans isomerization rates .
  • Additives : Introduce radical scavengers (e.g., BHT) to inhibit oxidative cleavage .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Simulations : Use software like AutoDock Vina to model binding to cytochrome P450 enzymes or DNA base pairs, leveraging its planar structure.
  • QSAR Analysis : Correlate substituent effects (e.g., bromine’s electronegativity) with mutagenicity trends from toxicity databases .

Q. What advanced techniques validate the compound’s role in supramolecular assemblies?

  • Single-Crystal XRD : Analyze π-π stacking interactions and halogen bonding (Br···N/O) in co-crystals with electron-deficient aromatics .
  • Dynamic Light Scattering (DLS) : Monitor aggregation behavior in aqueous solutions under varying pH and ionic strengths .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies, and how can reproducibility be improved?

Yield inconsistencies (~40–75%) often stem from:

  • Reaction Monitoring : Use in-situ FTIR to track diazonium salt formation and coupling efficiency.
  • Temperature Control : Ensure strict adherence to 0–5°C during diazotization to minimize side reactions .
  • Purification : Replace column chromatography with fractional crystallization to reduce product loss .

Q. How should conflicting reports on the compound’s mutagenicity be addressed?

  • Ames Test Replication : Conduct assays using both TA98 and TA100 Salmonella strains with/without metabolic activation (S9 fraction).
  • Epigenetic Profiling : Evaluate DNA methylation changes in exposed cell lines (e.g., HepG2) to distinguish genotoxic vs. epigenetic mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.